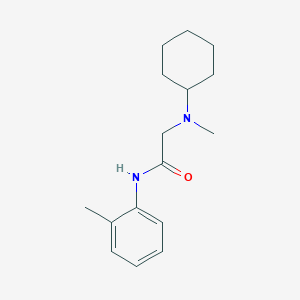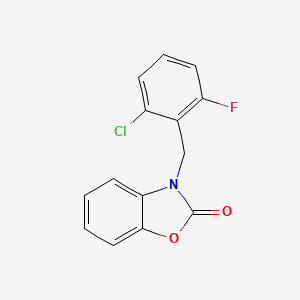
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide, also known as CCG-63802, is a small molecule inhibitor that has shown promising results in various scientific studies. This compound is used in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Scientific Research Applications
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. CK2 is overexpressed in various types of cancer, and the inhibition of CK2 activity has been proposed as a potential cancer therapy. N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in cell growth and proliferation. The inhibition of CK2 activity by N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth and proliferation of cells. N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is its high potency and selectivity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, one limitation of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the study of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide. One potential direction is the development of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, the role of CK2 in various biological processes could be further elucidated using N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide as a tool. Overall, N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has shown promising results in various scientific studies and has the potential to be a valuable tool for drug discovery and medicinal chemistry.
Synthesis Methods
N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide is synthesized through a multi-step process that involves the reaction of cyclohexylamine, 2-methylbenzoyl chloride, and methylamine. The final product is obtained after purification using column chromatography and recrystallization. The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide has been optimized to ensure high yield and purity.
properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-8-6-7-11-15(13)17-16(19)12-18(2)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKZCQISEFTWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)

![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)
![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)
